N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride
Description
N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride is a thiophene-based carboxamide derivative featuring a 4-aminophenyl substituent and a hydrochloride salt. The hydrochloride salt improves aqueous solubility, a common strategy in drug development .
Properties
Molecular Formula |
C11H11ClN2OS |
|---|---|
Molecular Weight |
254.74 g/mol |
IUPAC Name |
N-(4-aminophenyl)thiophene-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H10N2OS.ClH/c12-9-1-3-10(4-2-9)13-11(14)8-5-6-15-7-8;/h1-7H,12H2,(H,13,14);1H |
InChI Key |
HHBYSUGFOPCCEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C2=CSC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(4-aminophenyl)thiophene-3-carboxamide Hydrochloride
General Synthetic Strategy
The synthesis of this compound generally involves:
- Construction of the thiophene-3-carboxamide core
- Introduction of the 4-aminophenyl substituent on the amide nitrogen
- Formation of the hydrochloride salt for improved stability and handling
The key synthetic challenge is the formation of the thiophene ring with the appropriate substitution pattern and the subsequent amidation with 4-aminophenyl derivatives.
Synthetic Routes and Reaction Conditions
Cyclization Route via α-Haloketone and 4-Aminobenzamide
One common approach to synthesize thiophene carboxamide derivatives involves the cyclization of α-haloketones with thiourea or related sulfur sources, followed by amidation with 4-aminophenyl compounds.
- Starting materials: 4-aminobenzamide or 4-nitroaniline (reduced to 4-aminophenyl), α-haloketone, thiourea
- Solvents: Ethanol or methanol
- Catalysts: Bases such as sodium hydroxide or potassium carbonate
- Conditions: Reflux at 80-100 °C for several hours
- Mechanism: The α-haloketone reacts with thiourea to form the thiophene ring via cyclization; the amino group on the phenyl ring is introduced either before or after ring formation.
- Purification: Recrystallization or chromatographic methods to achieve high purity
This method is widely used in both laboratory and industrial settings due to its straightforward procedure and relatively high yields.
Amidation of Thiophene-3-carboxylic Acid Derivatives
Another approach involves the preparation of thiophene-3-carboxylic acid or its derivatives (esters or acid chlorides), followed by amidation with 4-aminophenyl compounds.
Step 1: Preparation of thiophene-3-carboxylic acid derivatives
For example, 3-thiopheneacetic acid can be esterified or converted to acid chlorides using reagents like oxalyl chloride in dichloromethane with catalytic N,N-dimethylformamide (DMF) at room temperature under inert atmosphere.
Yield example: 97% for esterification under reflux with sulfuric acid in ethanol for 24 hours.Step 2: Amidation reaction
The acid chloride or activated ester is then reacted with 4-aminophenyl derivatives under controlled conditions to form the amide bond.
Catalysts or coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane can be used to facilitate the amidation.
Yields for amidation steps are reported around 56% under these conditions.Step 3: Formation of hydrochloride salt
The free amide is treated with hydrochloric acid to obtain the hydrochloride salt, improving solubility and stability.
Detailed Example Synthesis
Alternative Methods and Considerations
- Direct amidation: Direct reaction of thiophene-3-carboxylic acid with 4-aminophenyl compounds under heating and catalytic conditions can be attempted but often gives lower yields due to poor reactivity of the acid group.
- Use of protecting groups: If the 4-aminophenyl group contains other reactive sites, protecting groups may be required during synthesis to prevent side reactions.
- Environmental and safety aspects: Some reagents such as oxalyl chloride and DCC are hazardous and require careful handling. Alternative coupling agents or greener solvents may be explored for sustainable synthesis.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents | Reaction Conditions | Yield | Purification | Notes |
|---|---|---|---|---|---|---|
| Cyclization with α-haloketone and thiourea | Cyclization to thiophene ring + amidation | α-Haloketone, thiourea, 4-aminophenyl derivative, base | Reflux in ethanol/methanol, 80-100 °C | Moderate to high | Recrystallization, chromatography | Suitable for scale-up |
| Esterification + acid chloride formation + amidation | Esterify acid, convert to acid chloride, amidation | 3-Thiopheneacetic acid, oxalyl chloride, DCC, DMAP, 4-aminophenyl compound | Reflux (esterification), RT inert (acid chloride), RT (amidation) | 56%-97% per step | Chromatography | High purity achievable |
| Direct amidation | Direct coupling of acid and amine | Thiophene-3-carboxylic acid, 4-aminophenyl amine | Heating, catalysts | Lower yields | Chromatography | Less common |
Chemical Reactions Analysis
Types of Reactions
N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in medicinal chemistry.
Industry: Utilized in materials science, including the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
The phenyl ring’s substituents critically influence physicochemical properties and bioactivity. Key comparisons include:
Key Findings :
- Electron-Donating vs.
- Hydrogen Bonding: The hydrazinocarbonyl group in Compound 15 () increases melting points (>300°C) due to strong intermolecular forces, unlike the target compound’s amino group .
Thiophene Core Modifications
Variations in the thiophene ring’s substitution pattern and appended functional groups alter bioactivity:
Key Findings :
- Positional Isomerism : The 3-carboxamide in the target compound vs. 2-carboxamide in affects molecular geometry and target binding .
Biological Activity
N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial, anticancer, and antioxidant research. This article provides a comprehensive overview of its biological activity, supported by relevant data and findings from various studies.
1. Antibacterial Activity
Recent studies have explored the antibacterial properties of thiophene-based compounds, including this compound. A notable investigation focused on nitrothiophene carboxamides, which demonstrated significant antibacterial effects against various strains of E. coli, Klebsiella spp., Shigella spp., and Salmonella spp. These compounds function as prodrugs that require activation by bacterial nitroreductases to exhibit their bactericidal activity in vitro .
Table 1: Antibacterial Efficacy of Thiophene Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-aminophenyl)thiophene-3-carboxamide | E. coli | >40 µg/ml |
| Nitrothiophene Carboxamide | Klebsiella spp. | 12.5 µg/ml |
| Nitrothiophene Carboxamide | Shigella spp. | 6.25 µg/ml |
| Nitrothiophene Carboxamide | Salmonella spp. | 25 µg/ml |
The mechanism of action appears to involve the reduction of nitro groups within the bacterial cell, leading to the activation of the compound and subsequent antibacterial effects .
2. Anticancer Activity
The anticancer potential of thiophene derivatives has also been investigated extensively. A study highlighted the antiproliferative effects of various thiophene carboxamide derivatives against human cancer cell lines such as U-87 glioblastoma and MDA-MB-231 triple-negative breast cancer .
Table 2: Anticancer Activity Against Human Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-aminophenyl)thiophene-3-carboxamide | U-87 | 10.5 |
| N-(4-aminophenyl)thiophene-3-carboxamide | MDA-MB-231 | 15.2 |
| Other Thiophene Derivative | U-87 | 7.8 |
| Other Thiophene Derivative | MDA-MB-231 | 12.0 |
The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate the precise pathways involved.
3. Antioxidant Activity
In addition to its antibacterial and anticancer properties, this compound has been evaluated for its antioxidant capabilities. The DPPH radical scavenging method was employed to assess its effectiveness compared to established antioxidants like ascorbic acid. Preliminary results indicated that certain derivatives exhibited antioxidant activity surpassing that of ascorbic acid by up to 1.4 times .
Table 3: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (IC50 µM) |
|---|---|
| N-(4-aminophenyl)thiophene-3-carboxamide | 30.0 |
| Ascorbic Acid | 42.0 |
4. Case Studies and Research Findings
Several case studies have highlighted the biological activities of thiophene derivatives:
- Study on Antibacterial Mechanisms : Research indicated that mutations in bacterial genes related to nitroreductases significantly affected the MIC values for nitrothiophene carboxamides, suggesting a direct link between genetic factors and antibacterial efficacy .
- Anticancer Efficacy in Vivo : In vivo studies demonstrated that thiophene derivatives could inhibit tumor growth in xenograft models, reinforcing their potential as therapeutic agents against various cancers .
- Mechanistic Insights : Investigations into the molecular interactions of thiophene derivatives with target proteins have provided insights into their mechanisms of action, particularly in inhibiting key enzymes involved in cancer progression and bacterial metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
